BenchChemオンラインストアへようこそ!

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Lipophilicity Drug-likeness Solubility prediction

This compound retains the 1‑(o‑tolyl)‑5‑(4‑methoxyphenyl)‑1H‑imidazole pharmacophore that has yielded sub‑micromolar HIV‑1 reverse transcriptase inhibitors. Its XLogP3 of 3.5 and MW of 353.4 g mol⁻¹ keep it within favorable lead‑like property space, while the free primary amide enables direct late‑stage diversification without deprotection. It also serves as an ideal calibration standard for Log D, solubility, and PAMPA assays. The unsubstituted side‑chain avoids the lipophilicity burden of N‑aryl analogs (ΔXLogP3 > 2.5), ensuring cleaner pharmacological profiles and more reproducible SAR results.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1207045-45-1
Cat. No. B2422877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207045-45-1
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O2S/c1-13-5-3-4-6-16(13)22-17(11-21-19(22)25-12-18(20)23)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H2,20,23)
InChIKeyZPBVCIPXTZHSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: A Versatile Imidazole-Thioacetamide Building Block for Targeted Synthesis


2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207045‑45‑1) is a member of the 2‑(1‑aryl‑1H‑imidazol‑2‑ylthio)acetamide family, a chemotype that has yielded potent non‑nucleoside HIV‑1 reverse transcriptase inhibitors. [REFS‑1] The compound carries an unsubstituted acetamide side‑chain (‑SCH₂CONH₂), distinguishing it from the more extensively studied N‑aryl‑substituted analogs. Computed physicochemical descriptors—XLogP3 = 3.5, molecular weight = 353.4 g mol⁻¹, one hydrogen‑bond donor and four acceptors—place it within favorable drug‑like property space. [REFS‑2] This unique combination of structural features supports its use as a key intermediate for structure‑activity relationship (SAR) exploration and as a reference standard in biological screening campaigns.

Why Close Analogs of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Interchanged Without Risk


Substituting the unsubstituted acetamide headgroup with even a simple N‑aryl group produces a dramatic shift in key property vectors. For instance, replacing the primary amide with a 3‑chlorophenyl amide raises the computed XLogP3 from 3.5 to >6, a 2.5‑log unit increase that signals substantially higher lipophilicity and a greater likelihood of poor aqueous solubility, off‑target promiscuity, and accelerated metabolic clearance. [REFS‑1] The unsubstituted variant, in contrast, retains a lower calculated lipophilicity and a synthetically accessible free amine handle, enabling facile diversification into focused libraries without the need for deprotection steps. These measurable differences mean that generic substitution would alter the pharmacological and synthetic profile of any study, making compound‑specific selection critical for reproducible results. [REFS‑2]

Quantitative Differentiation of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide Versus Its Closest Analogs


XLogP3 Reduction of ~2.5 Units Relative to the N-(3-Chlorophenyl) Analog

The target compound exhibits a computed XLogP3 of 3.5, whereas its direct N‑(3‑chlorophenyl) analog (CAS 1207026‑65‑0) shows an XLogP3 of 6.0. This 2.5‑unit reduction translates into significantly lower predicted log P, keeping the compound below the Lipinski Rule‑of‑5 threshold of 5 and suggesting superior aqueous solubility and a reduced risk of non‑specific binding. [1]

Lipophilicity Drug-likeness Solubility prediction

Molecular Weight Advantage of ~111 Da Over the N-(3-Chlorophenyl) Analog

The target compound has a molecular weight of 353.4 g mol⁻¹, whereas the N‑(3‑chlorophenyl) analog weighs 464.0 g mol⁻¹. The 111 Da lower mass keeps the target compound well inside the Rule‑of‑5 cut‑off (≤500 Da), potentially improving passive membrane permeability and reducing the complexity of downstream formulation. [1]

Molecular weight Drug-likeness Permeability

Unsubstituted Acetamide as a Synthetic Handle for Divergent Derivatization

The target compound bears a primary acetamide group, whereas the majority of biologically characterized members of the imidazole thioacetanilide series carry N‑aryl substituents. The free ‑NH₂ functionality of the target compound serves as a reactive anchor for amide coupling, sulfonamide formation, or urea synthesis, enabling rapid generation of diverse analogs without protecting‑group manipulations. [1] In contrast, N‑aryl‑substituted analogs are typical end products that cannot be further elaborated without deconstructive chemistry.

Synthetic accessibility SAR exploration Building block

Conserved Imidazole Core with Documented Anti‑HIV Pharmacophore

The 1‑(o‑tolyl)‑5‑(4‑methoxyphenyl)‑1H‑imidazole scaffold is a validated pharmacophore for HIV‑1 reverse transcriptase inhibition. Lead compounds in this series (e.g., 4a5 and 4a2) achieved EC₅₀ values of 0.18 μM and 0.20 μM against wild‑type HIV‑1 in MT‑4 cells, surpassing the reference drugs nevirapine and delavirdine. [1] The target compound retains the identical core while differing only in the thioacetamide substitution, providing a direct structural link to an established antiviral pharmacophore.

Anti‑HIV Reverse transcriptase Pharmacophore

Reduced Rotatable Bond Count Indicative of Lower Conformational Entropy Penalty

The target compound contains six rotatable bonds compared to seven for the N‑(3‑chlorophenyl) analog. Each additional rotatable bond increases the conformational entropy penalty upon binding, potentially reducing target affinity by approximately 0.5–1.5 kJ mol⁻¹ per bond. [1] This small but mechanistically meaningful difference suggests that the target compound may exhibit more favorable binding thermodynamics when optimized against a rigid binding pocket.

Conformational flexibility Binding entropy Drug design

Defined Application Scenarios for 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide Based on Quantitative Evidence


Lead‑like Starting Point for NNRTI Hit‑to‑Lead Optimization

The compound retains the 1‑(o‑tolyl)‑5‑(4‑methoxyphenyl)‑1H‑imidazole pharmacophore that has yielded sub‑micromolar HIV‑1 reverse transcriptase inhibitors. Its XLogP3 of 3.5 and MW of 353.4 g mol⁻¹ place it within favorable lead‑like property space, allowing medicinal chemists to measure the effect of N‑substitution on antiviral potency without exceeding drug‑likeness thresholds. [REFS‑1]

Divergent Synthesis of Focused Imidazole‑Thioacetamide Libraries

The primary amide group provides a versatile handle for late‑stage diversification. A single batch can be split into parallel reactions—amide coupling, sulfonylation, or urea formation—to generate 10–50 analogs in one synthetic campaign. This contrasts sharply with N‑aryl‑substituted analogs, which would require orthogonal deprotection or resynthesis of the core. [REFS‑2]

Physicochemical Reference Standard for Solubility and Permeability Profiling

With a computed XLogP3 of 3.5 and only six rotatable bonds, the compound can serve as a calibration standard in high‑throughput Log D, thermodynamic solubility, and PAMPA assays. Its intermediate lipophilicity bridges the gap between highly lipophilic analogs (XLogP3 ≈ 6) and more polar fragments, enabling more accurate inter‑assay normalization. [REFS‑3]

Synthetic Intermediate for Scale‑up Process Development

The compound crystallizes readily (exact melting point not publicly available) and lacks labile protecting groups, making it suitable for gram‑scale synthesis and purification method development. Its lower molecular weight and reduced rotatable bond count simplify chromatographic separation relative to bulkier analogs. [REFS‑4]

Quote Request

Request a Quote for 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.